![molecular formula C23H17N3O6 B13834595 5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)
5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxycarbonyl Deferasirox is a derivative of Deferasirox, an iron chelator used primarily to treat chronic iron overload conditions. This compound is characterized by its molecular formula C23H17N3O6 and a molecular weight of 431.4 g/mol . It is an impurity of Deferasirox and is utilized in various research applications, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 5-Methoxycarbonyl Deferasirox involves several steps, primarily utilizing transition metal-catalyzed coupling reactions. One notable method includes the Chan-Lam coupling between 3,5-dibromo-1H-1,2,4-triazole and (4-(methoxycarbonyl)-phenyl)boronic acid, followed by a Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in a microemulsion . This method is efficient and environmentally benign, avoiding the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly with halogenated derivatives.
Coupling Reactions: The compound is often involved in Suzuki-Miyaura and Chan-Lam couplings, utilizing palladium or copper catalysts
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxycarbonyl Deferasirox is extensively used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions, including cross-coupling and substitution reactions.
Biology: In proteomics research, it is used to study protein interactions and functions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxycarbonyl Deferasirox is similar to that of Deferasirox. It acts as an iron chelator, binding to trivalent (ferric) iron with high affinity to form a stable complex. This complex is then eliminated from the body via the kidneys . The compound’s high specificity for iron makes it effective in reducing iron overload in patients.
Comparación Con Compuestos Similares
5-Methoxycarbonyl Deferasirox is compared with other iron chelators such as:
Deferasirox: The parent compound, widely used in clinical settings for iron chelation therapy.
Deferiprone: Another iron chelator with a different mechanism of action and pharmacokinetic profile.
Deferoxamine: An older iron chelator, administered via injection, with a different safety and efficacy profile.
The uniqueness of 5-Methoxycarbonyl Deferasirox lies in its specific applications in research and its role as an impurity in Deferasirox, providing insights into the compound’s stability and degradation pathways .
Propiedades
Fórmula molecular |
C23H17N3O6 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H17N3O6/c1-32-23(31)14-8-11-19(28)17(12-14)21-24-20(16-4-2-3-5-18(16)27)25-26(21)15-9-6-13(7-10-15)22(29)30/h2-12,27-28H,1H3,(H,29,30) |
Clave InChI |
ADZBLCFPGJKMPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)O)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
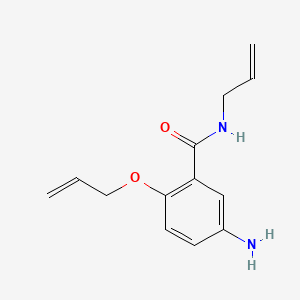
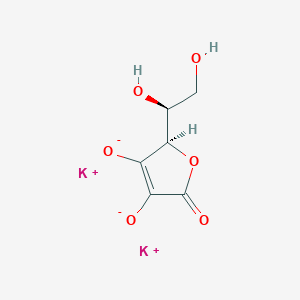
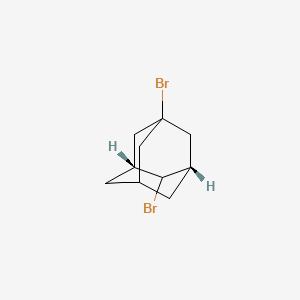
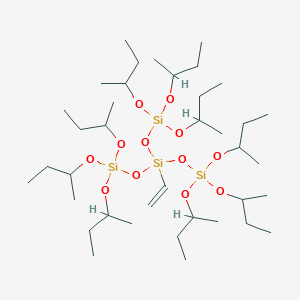
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
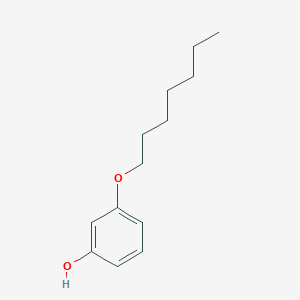
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
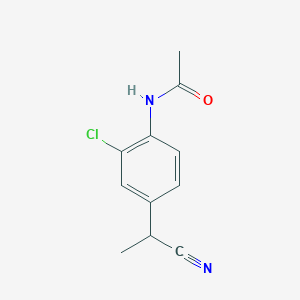
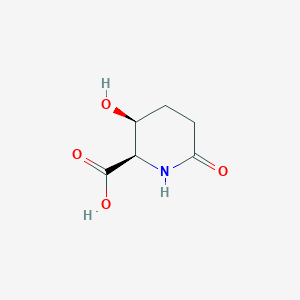
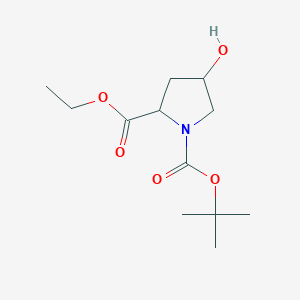
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)


